

BMS-986339: A Technical Overview of a Novel FXR Agonist

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Compound of Interest		
Compound Name:	BMS-986339	
Cat. No.:	B11929565	Get Quote

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Abstract

BMS-986339 is a potent, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR) that has been investigated for its potential therapeutic application in nonalcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its ability to selectively activate FXR with a distinct tissue-specific profile, notably inducing Fibroblast Growth Factor 15 (FGF15) in the ileum and exhibiting anti-fibrotic effects. This technical guide provides a comprehensive summary of the publicly available preclinical data on BMS-986339, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. While preclinical findings are promising, it is important to note that, as of the latest available information, human clinical trial data for BMS-986339 has not been publicly disclosed.

Core Mechanism of Action: Farnesoid X Receptor (FXR) Agonism

BMS-986339 functions as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.



Upon activation by **BMS-986339**, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.

A key feature of **BMS-986339**'s mechanism is its tissue-selective activation of FXR, which results in a differentiated pharmacological profile. Notably, it demonstrates a differential induction of Fibroblast Growth Factor 15 (FGF15) in the liver and the ileum.[1][2][3] In the ileum, activation of FXR by **BMS-986339** leads to a significant increase in the expression of FGF15 (the mouse ortholog of human FGF19). FGF15 is subsequently secreted and travels to the liver, where it acts on the FGF receptor 4 (FGFR4) to suppress the expression of Cholesterol 7α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is a central component of FXR's role in maintaining bile acid homeostasis.

Additionally, FXR activation by **BMS-986339** in the ileum induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that also plays a role in the negative regulation of bile acid synthesis.[3]



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FXR Signaling Pathway Activated by BMS-986339.

Quantitative Preclinical Data In Vitro Activity

BMS-986339 has demonstrated potent and selective activation of FXR in various in vitro assays.



Assay	Target/Cell Line	Parameter	Value	Reference
Transporter Inhibition	OATP1B3	IC50	1.44 μΜ	[3]
BSEP	IC ₅₀	1.5 μΜ	[3]	
Enzyme Inhibition	hUGT1A1	IC50	4.85 μΜ	[3]
Gene Expression	Huh-7 cells	BSEP gene activation	Reduced	[3]
Hepatocytes	FGF19 gene activation	Reduced	[3]	

In Vivo Pharmacokinetics in Animal Models

Pharmacokinetic studies in mice and rats have shown that **BMS-986339** exhibits low clearance and a long elimination half-life.[3]

Species	Administrat ion	Dose (mg/kg)	Vss (L/kg)	AUCtotal (μM·h)	t ₁ / ₂ (h)
Male C57BL6 Mice	i.v.	1	2.2	16.4	-
p.o.	5	-	56.6	-	
Male Sprague- Dawley Rat	i.v.	1	5.2	6.6	-
p.o.	2	-	5.8	-	

In Vivo Efficacy in a Disease Model

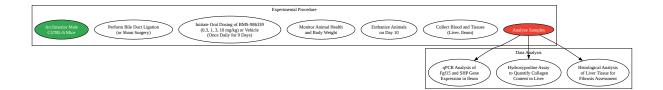
In a mouse model of bile duct ligation (BDL), a well-established model for studying cholestatic liver injury and fibrosis, **BMS-986339** demonstrated significant anti-fibrotic efficacy.



Animal Model	Dosing Regimen	Key Findings	Reference
Mouse Bile Duct Ligation (BDL) Model	0.3, 1, 3, and 10 mg/kg, p.o., once daily for 9 days	- Induced Fgf15 and SHP gene expression in the ileum Decreased the ratio of hydroxyproline to total protein content Decreased collagen levels.	[3]

Experimental Protocols In Vivo Bile Duct Ligation (BDL) Model

The anti-fibrotic efficacy of **BMS-986339** was evaluated using the bile duct ligation (BDL) model in mice. This surgical procedure induces cholestasis and subsequent liver fibrosis.



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Workflow for the Bile Duct Ligation (BDL) Model.



Methodology:

- Animals: Male C57BL/6 mice are used for this procedure.
- Anesthesia: The animals are anesthetized prior to surgery.
- Surgical Procedure: A midline abdominal incision is made to expose the common bile duct.
 The bile duct is then ligated at two points, and sometimes transected between the ligatures.
 Sham-operated animals undergo the same surgical procedure without the ligation.
- Dosing: BMS-986339 is administered orally once daily, starting one day after the surgery and continuing for a specified period (e.g., 9 days).
- Sample Collection: At the end of the study, animals are euthanized, and blood and tissues (liver and ileum) are collected for analysis.
- Analysis: Liver fibrosis is assessed by measuring hydroxyproline content, a major component of collagen. Gene expression in the ileum is analyzed using quantitative polymerase chain reaction (qPCR).

In Vitro Safety Assays

BMS-986339 was evaluated for its genotoxic and mutagenic potential using standard in vitro assays.

- Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential
 of a compound. BMS-986339 was reported to be negative in this test.
- In Vitro Micronucleus Assay: This assay evaluates the potential of a compound to cause chromosomal damage. BMS-986339 was also negative in this assay.

Human Clinical Trials

As of the latest publicly available information, the results of human clinical trials for **BMS-986339** have not been reported. The preclinical data suggests that further evaluation in humans is warranted to determine the safety, tolerability, pharmacokinetics, and efficacy of this compound.[1][2]



Summary and Future Directions

BMS-986339 is a potent and selective non-bile acid FXR agonist with a differentiated, tissue-specific pharmacological profile. Preclinical studies have demonstrated its ability to induce FGF15 in the ileum and exert anti-fibrotic effects in a mouse model of liver fibrosis. The compound also exhibits a favorable in vitro safety profile.

The key differentiator for **BMS-986339** appears to be its context-dependent activation of FXR, which may offer a therapeutic advantage by potentially mitigating some of the side effects observed with other FXR agonists, such as pruritus and lipid abnormalities.

The future development of **BMS-986339** will depend on the outcomes of human clinical trials. These studies will be essential to establish the safety and efficacy of the compound in patients with NASH and to validate the promising preclinical findings in a clinical setting. Researchers and drug development professionals should monitor for the release of clinical trial data to fully assess the therapeutic potential of this novel FXR agonist.

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